molecular formula C20H23NO4 B14059584 N-methyl-L-glutamic acid dibenzyl ester CAS No. 146963-41-9

N-methyl-L-glutamic acid dibenzyl ester

Cat. No.: B14059584
CAS No.: 146963-41-9
M. Wt: 341.4 g/mol
InChI Key: LYZFIOKXCYSZDN-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-L-glutamic acid dibenzyl ester is a chemical compound derived from L-glutamic acid It is characterized by the presence of a methyl group attached to the nitrogen atom and two benzyl ester groups attached to the carboxyl groups of the glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-L-glutamic acid dibenzyl ester typically involves the dibenzylation of L-glutamic acid. One common method includes the reaction of L-glutamic acid with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid monohydrate. The reaction is carried out in a solvent like cyclohexane and heated under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-L-glutamic acid dibenzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of a strong base such as sodium hydroxide.

    Substitution: Common reagents include nucleophiles like amines or alcohols.

Major Products

    Hydrolysis: Results in the formation of N-methyl-L-glutamic acid and benzyl alcohol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-L-glutamic acid dibenzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-L-glutamic acid dibenzyl ester primarily involves its ability to modify proteins and peptides. The ester groups can be hydrolyzed to release the active N-methyl-L-glutamic acid, which can then interact with various molecular targets. The compound can also serve as a precursor for the synthesis of other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific esterification with benzyl groups, which provides distinct chemical properties and reactivity compared to other esterified forms of glutamic acid. This uniqueness makes it particularly useful in protein modification and other specialized applications .

Properties

CAS No.

146963-41-9

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

dibenzyl (2S)-2-(methylamino)pentanedioate

InChI

InChI=1S/C20H23NO4/c1-21-18(20(23)25-15-17-10-6-3-7-11-17)12-13-19(22)24-14-16-8-4-2-5-9-16/h2-11,18,21H,12-15H2,1H3/t18-/m0/s1

InChI Key

LYZFIOKXCYSZDN-SFHVURJKSA-N

Isomeric SMILES

CN[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CNC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.